n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide

Overview

Description

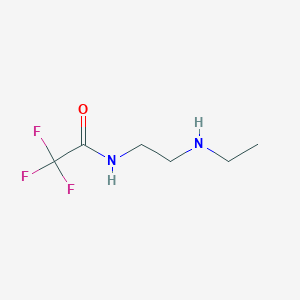

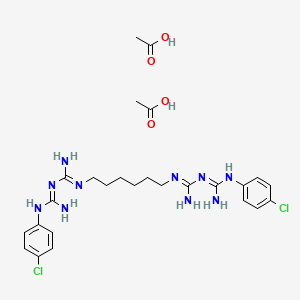

N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C6H11F3N2O and its molecular weight is 184.162. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions with Biological Systems

Ethyl Glucuronide as a Biomarker :Ethyl glucuronide (EtG) is a minor alcohol metabolite proposed as a stable marker in hair for detecting and quantifying alcohol consumption over extended periods. Its quantification in hair is useful for objective detection of alcohol consumption, but results interpretation requires careful consideration due to influences like hair treatment, gender, and health conditions (Crunelle et al., 2014). The role of EtG in hair, including its relation to various pathologies and reference cut-offs, is a subject of ongoing research (Triolo et al., 2022).

Toxicology of Acetamide Derivatives :The toxicology of acetamide and its derivatives, including N,N-dimethylacetamide and formamide, has been extensively reviewed. These compounds show commercial importance, and the biological responses to exposure vary among these chemicals, necessitating a careful review of the data for each chemical separately (Kennedy, 2001).

Environmental Interactions

Degradation of Polyfluoroalkyl Chemicals :The environmental degradation of polyfluoroalkyl chemicals, a category that includes substances like N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide, has been a subject of interest. These chemicals are subject to microbial degradation, leading to the formation of perfluoroalkyl acids. The review discusses the biodegradability of these compounds, defluorination potential, and environmental fate (Liu & Avendaño, 2013).

Solubility and Phase Behavior of Ionic Liquids with Various Solutes :The solubility and phase behavior of ionic liquids, potentially including fluoroacetamide derivatives, have been studied for their potential applications. These properties are crucial for environmental applications like solvent extraction processes and have implications for the environmental fate of these chemicals (Visak et al., 2014).

Properties

IUPAC Name |

N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYXGDXGMSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2508736.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2508743.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)